molecular formula C12H16F6N2O4S2 B1383208 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide CAS No. 475681-62-0

1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide

Cat. No. B1383208
CAS RN: 475681-62-0
M. Wt: 430.4 g/mol
InChI Key: PQABPVGVABDFHN-UHFFFAOYSA-N
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Description

1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is a room temperature ionic liquid (RTIL) with a wide electrochemical window and high viscosity . It has been identified as a useful candidate in electrochemical energy applications .


Molecular Structure Analysis

The molecular formula of 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is C12H16F6N2O4S2 . The molecular weight is 430.3868592 .


Physical And Chemical Properties Analysis

1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is a liquid at 20 degrees Celsius . It has a wide electrochemical window of -3.0 to +2.4 V . Its viscosity is 548 stokes .

Safety and Hazards

1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide can cause skin irritation and serious eye irritation . Protective gloves, eye protection, and face protection should be worn when handling this compound .

Future Directions

1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide has potential applications in electrochemical energy, such as in dual ion batteries and dual-graphite batteries . It can also be used as a solvent for separating azeotropic mixtures .

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-butyl-4-methylpyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.C2F6NO4S2/c1-3-4-7-11-8-5-10(2)6-9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQABPVGVABDFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide

CAS RN

475681-62-0
Record name 1-Butyl-4-methylpyridinium Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide a potential alternative to sulfolane in toluene extraction?

A1: The research investigates the use of 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide in combination with 1-ethyl-3-methylimidazolium ethylsulfate as a binary mixture for liquid-liquid extraction of toluene from heptane []. The study found that an equimolar mixture of these ionic liquids (ILs) exhibits promising toluene distribution ratios and selectivity, comparable to sulfolane, the conventional solvent used industrially []. Importantly, using ILs like 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide offers a potential environmentally friendly alternative to sulfolane due to their unique properties such as low volatility and potential for recyclability [].

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